Ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate, also known by its chemical identifier CAS No. 1998725-11-3, is a compound that has garnered interest in scientific research for its potential therapeutic applications. This compound is a prodrug that is metabolized in vivo to produce the active compound, which has implications in treating various neurological conditions such as depression, Alzheimer's disease, and certain types of cancer .
This compound falls under the category of amino acid derivatives and diazo compounds. Its structure incorporates both amino acid components and diazo functionalities, which may contribute to its biological activity and mechanism of action.
The synthesis of ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate primarily involves the formation of a prodrug that is later converted to the active compound. The detailed synthetic routes are not extensively documented in literature, indicating that further research may be needed to establish standardized methods for its production.
The synthesis typically requires the use of specific reagents and conditions to ensure the correct formation of the diazo group and the amino acid moieties. Techniques such as peptide coupling reactions might be employed to link the amino acid components effectively.
The molecular formula for ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate is with a molecular weight of 312.36 g/mol .
Ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate undergoes hydrolysis in vivo to yield the active compound. This conversion is crucial for its pharmacological effects and involves enzymatic cleavage that releases the active moiety from the prodrug structure.
The mechanism of hydrolysis may involve specific enzymes that facilitate the breakdown of peptide bonds and diazo groups under physiological conditions. Further studies are required to elucidate the exact pathways involved.
The mechanism of action for ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate primarily revolves around its conversion into an active metabolite following administration. This active form interacts with biological targets associated with neurological pathways, potentially influencing neurotransmitter systems and cellular signaling mechanisms involved in mood regulation and neuroprotection.
Research suggests that this compound may modulate pathways related to neuroinflammation and apoptosis, contributing to its therapeutic effects in conditions like Alzheimer's disease and multiple sclerosis.
Ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate is characterized by its solid-state at room temperature with specific melting points dependent on purity and formulation.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture due to the presence of diazo groups. Its solubility in organic solvents versus water can vary significantly based on pH and temperature conditions.
Ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate has been investigated for its potential applications in treating various neurological disorders, including:
Research continues to explore its efficacy and safety across these applications, highlighting its promise as a novel therapeutic agent in neurology.
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1